6-Bromophthalazin-1-amine
Overview
Description
6-Bromophthalazin-1-amine is a chemical compound with the molecular formula C8H6BrN3 It is a derivative of phthalazine, a bicyclic heterocycle that contains two nitrogen atoms in adjacent positions within a six-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromophthalazin-1-amine typically involves the bromination of phthalazin-1-amine. One common method includes the use of bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Bromophthalazin-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products like 6-aminophthalazin-1-amine or 6-thiophthalazin-1-amine can be formed.
Oxidation Products: Oxidized derivatives such as 6-bromophthalazin-1-one.
Reduction Products: Reduced derivatives like this compound hydride.
Scientific Research Applications
6-Bromophthalazin-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and anti-inflammatory drugs.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a precursor for the synthesis of biologically active molecules that can be used in various assays and studies.
Mechanism of Action
The mechanism of action of 6-Bromophthalazin-1-amine largely depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For instance, derivatives of phthalazine have been shown to inhibit enzymes like cyclooxygenase-2 (COX-2) and p38MAP kinase, which are involved in inflammatory pathways . The compound may also induce apoptosis in cancer cells by modulating the expression of proteins like p53 and caspase 3 .
Comparison with Similar Compounds
Phthalazine: The parent compound, which lacks the bromine substituent.
6-Chlorophthalazin-1-amine: A similar compound with a chlorine atom instead of bromine.
6-Fluorophthalazin-1-amine: A fluorinated analog.
Uniqueness: 6-Bromophthalazin-1-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine substituent can enhance the compound’s ability to participate in various chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
6-bromophthalazin-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-6-1-2-7-5(3-6)4-11-12-8(7)10/h1-4H,(H2,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMUAARRELQZJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=NC=C2C=C1Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70733171 | |
Record name | 6-Bromophthalazin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70733171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918811-38-8 | |
Record name | 6-Bromo-1-phthalazinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=918811-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromophthalazin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70733171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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